依普利酮
概述
描述
依普利酮是一种螺内酯类甾体抗醛固酮药,也是一种选择性醛固酮受体拮抗剂。 它主要用于治疗慢性心力衰竭和高血压,尤其适用于醛固酮水平升高导致的难治性高血压患者 . 依普利酮通过阻断醛固酮的作用来发挥作用,醛固酮是一种通过导致身体潴留钠和水而升高血压的激素 .
科学研究应用
依普利酮具有广泛的科学研究应用:
化学: 它用作研究醛固酮受体拮抗剂的参照化合物。
生物学: 依普利酮用于研究醛固酮对细胞过程的影响及其在各种疾病中的作用。
医学: 它被广泛研究用于其治疗心力衰竭、高血压和糖尿病肾病的疗效.
工业: 依普利酮用于制药行业开发新的降压药物.
作用机制
依普利酮通过与盐皮质激素受体结合发挥作用,从而阻断醛固酮的结合 . 这种抑制阻止了醛固酮对钠和水潴留的影响,从而导致血压降低 . 血浆肾素活性升高和醛固酮水平升高不会克服依普利酮的作用 .
类似化合物:
螺内酯: 另一种醛固酮受体拮抗剂,但与依普利酮相比选择性较低.
赖诺普利: 一种用于治疗高血压的血管紧张素转化酶抑制剂.
氨氯地平: 一种钙通道阻滞剂,用于治疗高血压.
比较: 与螺内酯相比,依普利酮对盐皮质激素受体具有更高的选择性,因此与雄激素和孕激素受体相关的副作用更少 . 与赖诺普利和氨氯地平不同,依普利酮专门针对醛固酮介导的通路,使其在因高醛固酮症导致的难治性高血压患者中特别有效 .
依普利酮独特的选择性和作用机制使其成为治疗心血管疾病和高血压的宝贵治疗剂。
安全和危害
Eplerenone should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Eplerenone, a mineralocorticoid-receptor antagonist with minimal binding to the progesterone and androgen receptors, is now licensed for treatment of heart failure in Europe and heart failure and hypertension in the US . It has also been proposed as a treatment for a variety of cardiovascular conditions . Emerging evidence for new non-steroidal MRAs reveal promising preliminary results that, if confirmed in large randomized clinical trials, could favor a change in clinical practice .
生化分析
Biochemical Properties
Eplerenone functions by binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone. This inhibition leads to increased plasma renin and serum aldosterone levels due to the disruption of the negative feedback loop . Eplerenone selectively interacts with recombinant human mineralocorticoid receptors, showing minimal binding to glucocorticoid, progesterone, and androgen receptors . This selective binding is crucial for its therapeutic effects, as it prevents the adverse effects associated with non-selective aldosterone antagonists.
Cellular Effects
Eplerenone exerts significant effects on various cell types, particularly those in the cardiovascular system. By blocking aldosterone, eplerenone reduces sodium reabsorption and potassium excretion in epithelial cells of the kidney . This action decreases blood volume and lowers blood pressure. Additionally, eplerenone has been shown to reduce vascular and myocardial fibrosis, attenuate endothelial dysfunction, and decrease cardiac hypertrophy . These cellular effects are mediated through the inhibition of aldosterone-induced signaling pathways, which include the reduction of pro-inflammatory cytokines and oxidative stress markers .
Molecular Mechanism
At the molecular level, eplerenone binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects . This binding inhibits the transcription of aldosterone-responsive genes involved in sodium and water retention . Eplerenone’s selective binding to the mineralocorticoid receptor, without significant interaction with other steroid hormone receptors, minimizes the risk of side effects such as gynecomastia and impotence . The blockade of aldosterone’s action also leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes, contributing to its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eplerenone have been observed to change over time. Eplerenone is metabolized primarily by the liver enzyme CYP3A4, with a half-life of approximately 4-6 hours . Studies have shown that eplerenone maintains its efficacy over extended periods, with sustained reductions in blood pressure and improvements in heart failure symptoms . Long-term use may require monitoring for potential hyperkalemia and renal function impairment .
Dosage Effects in Animal Models
In animal models, the effects of eplerenone vary with dosage. Low to moderate doses of eplerenone have been shown to reduce blood pressure, decrease cardiac and renal fibrosis, and improve survival rates in models of heart failure . High doses may lead to adverse effects such as hyperkalemia and renal dysfunction . The therapeutic window for eplerenone is thus critical for maximizing its benefits while minimizing risks.
Metabolic Pathways
Eplerenone is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . The major metabolic pathways include 6β- and 21-hydroxylation and 3-keto reduction . These metabolic processes do not produce active metabolites, indicating that the parent compound is primarily responsible for its pharmacological effects . The metabolism of eplerenone can be influenced by other drugs that induce or inhibit CYP3A4, necessitating careful consideration of potential drug interactions .
Transport and Distribution
Eplerenone is transported and distributed within the body with approximately 50% binding to plasma proteins, primarily albumin . Its volume of distribution ranges from 43 to 90 liters, indicating extensive distribution into extravascular tissues . This distribution is essential for its therapeutic effects, as it allows eplerenone to reach target tissues such as the heart and kidneys.
Subcellular Localization
Eplerenone’s subcellular localization is primarily within the cytoplasm, where it binds to the mineralocorticoid receptor . Upon binding, the eplerenone-receptor complex translocates to the nucleus, where it inhibits the transcription of aldosterone-responsive genes . This nuclear translocation is crucial for its ability to modulate gene expression and exert its therapeutic effects.
准备方法
合成路线和反应条件: 依普利酮的制备涉及多个步骤。 一种常用的方法包括在副反应抑制剂三氯乙腈、氧化剂和磷酸盐缓冲体系存在下,对 17α-羟基-3-氧代-γ-内酯-孕-4,9(11)-二烯-7α,21-二羧酸甲酯进行选择性环氧化 . 然后将获得的粗依普利酮重结晶以得到纯的依普利酮 .
工业生产方法: 依普利酮的工业生产通常遵循相同的合成路线,但规模更大。 该过程涉及使用五氯化磷和三卤化硼进行脱水反应,然后进行环氧化以获得依普利酮 . 这种方法可以确保高纯度和高产率,使其适合大规模生产 .
化学反应分析
反应类型: 依普利酮会发生各种化学反应,包括:
氧化: 依普利酮可以被氧化生成不同的代谢产物,例如 6β-羟基-依普利酮.
还原: 还原反应可以改变依普利酮中的酮基,生成醇衍生物。
取代: 依普利酮可以发生取代反应,特别是在内酯环上,形成不同的类似物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和三氯乙腈.
还原: 可以使用硼氢化钠等还原剂。
取代: 各种亲核试剂可以在温和条件下用于取代反应。
相似化合物的比较
Spironolactone: Another aldosterone receptor antagonist, but less selective compared to eplerenone.
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Amlodipine: A calcium channel blocker used for the treatment of hypertension.
Comparison: Eplerenone is more selective for the mineralocorticoid receptor compared to spironolactone, resulting in fewer side effects related to androgen and progesterone receptors . Unlike lisinopril and amlodipine, eplerenone specifically targets aldosterone-mediated pathways, making it particularly effective in patients with resistant hypertension due to hyperaldosteronism .
Eplerenone’s unique selectivity and mechanism of action make it a valuable therapeutic agent in the management of cardiovascular diseases and hypertension.
属性
CAS 编号 |
107724-20-9 |
---|---|
分子式 |
C24H30O6 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1 |
InChI 键 |
JUKPWJGBANNWMW-GHBUSXCZSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC |
SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
规范 SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
外观 |
Solid powder |
颜色/形态 |
White to off-white crystalline powder |
107724-20-9 | |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Slightly soluble Very slightly soluble in water, with its solubility essentially pH dependent |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone eplerenon eplerenone Inspra |
蒸汽压力 |
1.5X10-10 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。